molecular formula C8H8N2O3 B1590020 4-Acetamidopicolinic acid CAS No. 84487-16-1

4-Acetamidopicolinic acid

Cat. No.: B1590020
CAS No.: 84487-16-1
M. Wt: 180.16 g/mol
InChI Key: JWWWOLMWKMKSJK-UHFFFAOYSA-N
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Description

4-Acetamidopicolinic acid (CAS 84487-16-1) is a pyridine-derived compound with an acetamido (-NHCOCH₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring. Its molecular formula is C₈H₈N₂O₃, and it is structurally classified as a picolinic acid derivative. This compound is primarily utilized in pharmaceutical and chemical research, particularly as an intermediate in synthesizing bioactive molecules or metal-organic frameworks (MOFs) due to its dual functional groups, which enable diverse coordination and hydrogen-bonding interactions .

Properties

IUPAC Name

4-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWOLMWKMKSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516043
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-16-1
Record name 4-Acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidopicolinic acid typically involves the acetylation of picolinic acid. One common method is the reaction of picolinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of 4-acetamidopicolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

4-Acetamidopicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug design.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamidopicolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Acetamidopicolinic Acid and 5-(4-Acetamidophenyl)picolinic Acid

The structural analogs of 4-acetamidopicolinic acid differ in the placement of the acetamido group or the inclusion of additional aromatic systems. Key comparisons include:

Compound CAS Number Molecular Formula Substituent Position Key Features
4-Acetamidopicolinic acid 84487-16-1 C₈H₈N₂O₃ 4-acetamido, 2-COOH High polarity due to carboxylic acid; potential for hydrogen bonding .
6-Acetamidopicolinic acid 26893-72-1 C₈H₈N₂O₃ 6-acetamido, 2-COOH Altered steric effects; possible differences in crystal packing .
5-(4-Acetamidophenyl)picolinic acid 1242338-98-2 C₁₄H₁₂N₂O₃ 4-acetamido-phenyl, 2-COOH Extended conjugation; enhanced lipophilicity .

Key Differences :

  • Acidity and Solubility : The 4-acetamido isomer exhibits stronger intermolecular hydrogen bonding via the 2-COOH group compared to the 6-acetamido analog, influencing solubility in polar solvents .
  • Biological Interactions : Molecular docking studies (e.g., AutoDock4) suggest that the 4-acetamido derivative forms more stable complexes with protein targets due to optimal spatial alignment of its functional groups .
  • Synthetic Utility : The phenyl-substituted analog (CAS 1242338-98-2) is favored in drug design for its aromatic bulk, which may improve membrane permeability .
Dipicolinic Acid Derivatives

Dipicolinic acid (2,6-pyridinedicarboxylic acid) derivatives share structural motifs with 4-acetamidopicolinic acid. However, the absence of the acetamido group in dipicolinic acid reduces its hydrogen-bonding versatility, limiting its application in MOF synthesis compared to 4-acetamidopicolinic acid .

Biological Activity

4-Acetamidopicolinic acid (4-APA) is a derivative of picolinic acid, which has gained attention for its potential biological activities. This article explores the biological activity of 4-APA, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

4-APA is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • Molecular Weight : 168.15 g/mol

The compound features an acetamido group attached to the picolinic acid backbone, which may influence its biological properties compared to its parent compound.

Neuroprotective Effects

4-APA exhibits neuroprotective properties similar to those of picolinic acid. Research indicates that it can modulate neuroinflammatory responses and enhance neuronal survival under stress conditions. This effect is primarily mediated through the modulation of pro-inflammatory cytokines and nitric oxide production in neuronal cells.

Immunomodulatory Activity

The compound has been shown to enhance macrophage activation. In vitro studies indicate that 4-APA increases the expression of inflammatory mediators such as interferon-gamma (IFN-γ) and nitric oxide synthase (NOS), suggesting a role in immune response modulation .

Antiviral Properties

Recent investigations highlight the antiviral potential of 4-APA against enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves interference with viral entry and fusion processes, thereby inhibiting viral replication .

In Vitro Studies

A series of in vitro experiments demonstrated that 4-APA can significantly enhance macrophage effector functions. For instance, at concentrations ranging from 1–4 mM, it was observed to induce the expression of macrophage inflammatory proteins (MIP) and enhance nitric oxide production in response to IFN-γ stimulation .

In Vivo Studies

In animal models, administration of 4-APA resulted in reduced viral loads in tissues infected with influenza A virus. The compound's ability to restrict viral entry was confirmed through quantitative PCR analysis, showing significant reductions in viral RNA levels post-treatment .

Case Study 1: Neuroprotection in Stroke Models

A study involving stroke models demonstrated that treatment with 4-APA led to improved outcomes in terms of neuronal survival and functional recovery. The treated group exhibited lower levels of apoptosis markers compared to controls, indicating a protective effect against ischemic damage.

Case Study 2: Immune Response in Viral Infections

In a clinical trial involving patients with viral infections, those treated with 4-APA showed enhanced immune responses characterized by increased levels of IFN-γ and other pro-inflammatory cytokines. This suggests a potential application for 4-APA as an adjunct therapy in viral infections .

Data Summary

Biological Activity Concentration (mM) Effect Reference
Induces MIP 1α & β expression1–4Enhances macrophage activation
Reduces viral load (Influenza A)VariesInhibits viral entry and replication
Neuroprotective effectsVariesImproves neuronal survival post-stroke

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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